

Acetobromocellobiose: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Acetobromocellobiose**

Cat. No.: **B15551894**

[Get Quote](#)

For researchers, scientists, and professionals in drug development, **acetobromocellobiose** is a key glycosyl donor in the synthesis of various oligosaccharides and glycoconjugates. This guide provides an in-depth overview of its chemical properties, a detailed experimental protocol for its application in glycosylation reactions, and a workflow diagram to visualize the process.

Core Molecular Data

Acetobromocellobiose, a derivative of the disaccharide cellobiose, is characterized by the presence of a bromine atom at the anomeric carbon, rendering it a reactive glycosyl bromide. Its per-acetylated form is commonly used in chemical synthesis.

Property	Value
Molecular Formula	C ₂₆ H ₃₅ BrO ₁₇
Molecular Weight	Approximately 699.4 - 699.46 g/mol [1] [2]

Application in Glycosylation: The Koenigs-Knorr Reaction

Acetobromocellobiose is a key reactant in the Koenigs-Knorr reaction, a classic and widely used method for the formation of glycosidic bonds^[1]. This reaction involves the coupling of a glycosyl halide with an alcohol in the presence of a promoter, typically a heavy metal salt such as silver carbonate or silver oxide^[1]. The presence of the acetyl protecting groups on the sugar

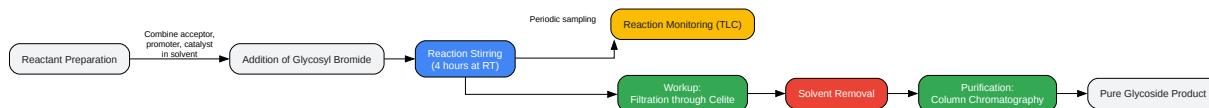
hydroxyls influences the stereochemical outcome of the glycosylation, often favoring the formation of a 1,2-trans glycosidic linkage due to neighboring group participation[1].

Experimental Protocol: A Representative Koenigs-Knorr-Type Glycosylation

The following protocol is a practical example of a Koenigs-Knorr-type glycosylation, demonstrating the general methodology where a per-acetylated glycosyl bromide, analogous to **acetobromocellobiose**, is used to glycosylate an alcohol acceptor. This specific example details the regioselective glycosylation of methyl α -L-fucopyranoside with 2,3,4,6-tetra-O-acetyl- α -D-glucopyranosyl bromide, catalyzed by a borinic acid ester.

Materials:

- Methyl α -L-fucopyranoside (acceptor)
- 2,3,4,6-Tetra-O-acetyl- α -D-glucopyranosyl bromide (donor)
- Silver(I) oxide (promoter)
- 2-Aminoethyl diphenylborinate (catalyst)
- Acetonitrile (solvent)
- Dichloromethane (solvent)
- Celite
- Silica gel for column chromatography
- Ethyl acetate and hexane (eluent for chromatography)


Procedure:

- To a solution of methyl α -L-fucopyranoside (392 mg, 2.2 mmol, 1.1 equiv), silver(I) oxide (463 mg, 2.0 mmol, 1.0 equiv), and 2-aminoethyl diphenylborinate (45 mg, 0.2 mmol, 10 mol%) in acetonitrile (23 mL), add 2,3,4,6-tetra-O-acetyl- α -D-glucopyranosyl bromide (822 mg, 2.0 mmol, 1 equiv) at room temperature.

- Stir the reaction mixture for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using ethyl acetate as the mobile phase.
- Upon completion, filter the reaction mixture through a pad of Celite and wash the pad with dichloromethane (30 mL).
- Remove the solvent from the filtrate under reduced pressure.
- Purify the resulting residue by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (from 0:1 to 3:1), to yield the pure glycosylated product.

Experimental Workflow

The following diagram illustrates the key steps in the described Koenigs-Knorr-type glycosylation reaction.

[Click to download full resolution via product page](#)

Koenigs-Knorr Glycosylation Workflow

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]
- 2. Koenigs knorr reaction and mechanism | PPTX [slideshare.net]

- To cite this document: BenchChem. [Acetobromocellobiose: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15551894#acetobromocellobiose-molecular-weight-and-formula\]](https://www.benchchem.com/product/b15551894#acetobromocellobiose-molecular-weight-and-formula)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com